N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O2S2/c19-10-1-2-12(11(7-10)18(20,21)22)24-13(28)8-27-9-23-15-14(16(27)29)31-17(25-15)26-3-5-30-6-4-26/h1-2,7,9H,3-6,8H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRWCALCOIFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the thiomorpholine ring, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of the thiazolopyrimidine core.
- Introduction of the thiomorpholine ring.
- Attachment of the trifluoromethyl group.
Common reagents include chlorinating agents and trifluoromethylating agents.
Industrial Production
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications across various scientific domains:
Chemistry
The compound serves as a building block for synthesizing more complex molecules and acts as a reagent in various chemical reactions.
Biology
Its unique structure allows for potential studies on biological processes at the molecular level. The compound may interact with enzymes or receptors, modulating their activity.
Medicine
There is potential for therapeutic applications, including its use as a lead compound for drug development. Preliminary studies suggest it may exhibit anticancer properties.
Research indicates that this compound shows significant biological activity:
Anticancer Activity
In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (colon) | 39.6 ± 14 |
| MIA PaCa-2 (pancreatic) | 49.3 ± 36 |
These results indicate moderate potency in inhibiting cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The thiazolo-pyrimidine scaffold is shared among several compounds, but substituents and linker groups vary significantly, influencing physicochemical and pharmacological properties.
Key Structural and Pharmacological Differences
Substituent Effects on Solubility: The target compound’s thiomorpholine group improves aqueous solubility compared to morpholine derivatives (e.g., EP 4 374 877 A2 compounds) due to increased hydrogen-bonding capacity . In contrast, the cyclopenta-thieno-pyrimidine analog () exhibits reduced solubility due to its bulky cyclopenta-thieno core .
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and bioavailability relative to non-fluorinated analogs (e.g., N-(4-(4-acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide, ) .
Synthetic Accessibility: The target compound’s synthesis route (chloroacetylation followed by cyclization) is more efficient than the multi-step alkylation required for thieno-pyrimidinones () .
Structural Elucidation Techniques
- NMR Analysis : Studies on similar thiazolo-pyrimidines () reveal that substituents at positions 29–36 and 39–44 cause distinct chemical shift changes, aiding in structural confirmation .
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Aromatic rings : Contributing to its lipophilicity and potential receptor interactions.
- Thiazolo-pyrimidine core : Implicated in various biological activities.
- Trifluoromethyl group : Enhancing metabolic stability and bioactivity.
The molecular formula is , and its IUPAC name is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolo-pyrimidine structure may facilitate binding to active sites of target proteins, thereby modulating their function. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially bind to receptors influencing cellular signaling pathways.
Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound through various assays. Notably:
- IC50 Values : The potency of compounds is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. For instance, related compounds have shown IC50 values ranging from 12.2 nM to over 1000 nM depending on structural modifications and target specificity .
Study Overview
A significant study published in 2022 focused on the synthesis and evaluation of related thiazolo-pyrimidine derivatives. The findings highlighted:
- Structure-Activity Relationship (SAR) : Variations in substituents led to significant differences in biological activity. For example:
Data Tables
| Compound | Structure | Biochemical IC50 (nM) |
|---|---|---|
| 1 | - | 159 ± 7 |
| 2 | - | 70% inhibition at 500 μM |
| 3 | - | 1024 ± 235 |
| 19 | - | 12.2 |
Note: The above table summarizes data from various studies focusing on related compounds for comparative analysis .
Q & A
Basic Research Question
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement, particularly for the thiomorpholine and thiazolo-pyrimidine moieties .
- NMR : 1H/13C NMR for confirming substituent positions (e.g., trifluoromethyl and chloro groups). Compare coupling constants to distinguish between tautomers .
- FT-IR : Validate carbonyl (7-oxo) and amide linkages via characteristic stretching frequencies .
How can Design of Experiments (DoE) improve synthesis yield and purity?
Advanced Research Question
- Apply response surface methodology to optimize variables (e.g., solvent ratio, temperature, catalyst loading). For example, a central composite design can identify interactions between reaction time and thiomorpholine equivalents .
- Use statistical modeling to predict impurity profiles under varying conditions, reducing downstream purification steps .
How to resolve discrepancies between NMR and X-ray crystallography data in structural analysis?
Advanced Research Question
- Dynamic NMR : Investigate conformational flexibility (e.g., thiomorpholine ring puckering) that may cause NMR signal splitting but not reflect the crystal structure .
- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate crystallographic assignments .
- Variable-temperature crystallography : Capture structural changes that explain dynamic NMR behavior .
What computational approaches predict the compound’s pharmacokinetics and target binding?
Advanced Research Question
- Molecular docking : Screen against targets like fungal CYP51 (homology models from ’s antifungal analogs) to hypothesize mechanism of action .
- ADMET prediction : Use QSAR models to estimate logP, metabolic stability (e.g., trifluoromethyl’s impact), and permeability via Lipinski’s rules .
- MD simulations : Assess thiomorpholine’s conformational stability in lipid bilayers to predict membrane penetration .
How to design structure-activity relationship (SAR) studies for biological activity?
Advanced Research Question
- Analog synthesis : Modify the thiomorpholine (e.g., replace sulfur with oxygen) or vary substituents on the chlorophenyl group. Compare antifungal activity using microdilution assays .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using 3D alignment with active reference compounds .
What protocols are recommended for impurity profiling during synthesis?
Basic Research Question
- LC-TOF-MS : Detect low-abundance impurities (e.g., des-chloro byproducts) with high mass accuracy .
- Preparative HPLC : Isolate impurities for structural elucidation via 2D NMR .
- Stability-indicating methods : Stress testing under heat/humidity to identify degradation products .
How to conduct stability studies under varied environmental conditions?
Advanced Research Question
- ICH guidelines : Store samples at 40°C/75% RH for accelerated stability testing. Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months .
- Light exposure studies : Use a photostability chamber (ICH Q1B) to assess thiomorpholine’s susceptibility to oxidation .
Which techniques determine crystallinity and polymorphic forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
